

Spectroscopic Characterization of trans-2-Methyl-3-phenylaziridine: A Technical Guide

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Compound of Interest		
Compound Name:	trans-2-Methyl-3-phenylaziridine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of **trans-2-Methyl-3-phenylaziridine**, a heterocyclic compound of interest in synthetic chemistry and drug discovery. The document outlines the key spectroscopic techniques used to elucidate and confirm the structure of this molecule, presenting available data in a structured format and detailing the experimental protocols for acquiring such data.

Molecular Structure and Properties

trans-2-Methyl-3-phenylaziridine is a disubstituted aziridine with the chemical formula C₉H₁₁N.[1][2] The trans configuration indicates that the methyl and phenyl groups are on opposite sides of the three-membered aziridine ring.

Table 1: Physical and Chemical Properties

Property	Value	Reference
IUPAC Name	trans-2-Methyl-3- phenylaziridine	[1]
Molecular Formula	C ₉ H ₁₁ N	[1][2]
Molecular Weight	133.19 g/mol	[1][2][3][4][5]
CAS Number	20993-60-6	[4]



Spectroscopic Data

The structural confirmation of **trans-2-Methyl-3-phenylaziridine** relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For **trans-2-Methyl-3-phenylaziridine**, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Table 2: Expected ¹H NMR Chemical Shifts

Proton	Expected Chemical Shift (δ, ppm)	Multiplicity
Aziridine Ring Protons	3.0 - 4.0	d, q
Methyl Protons (CH₃)	1.5 - 2.5	d
Phenyl Protons (C ₆ H ₅)	7.2 - 7.5	m
N-H Proton	Variable	br s

Note: The expected chemical shifts are based on general ranges for similar structures.[3] Specific values can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. A known reference for the ¹³C NMR spectrum of 2-Methyl-3-phenylaziridine is found in an article by P. Mison, R. Martino, and F. W. Wehrli in Organic Magnetic Resonance (1976), volume 8, page 79.[1]

Table 3: Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (δ , ppm) | |---|---| | Aziridine Ring Carbons | 40 - 60 | | Methyl Carbon (CH₃) | 10 - 20 | | Phenyl Carbons (C₆H₅) | 125 - 140 |



Note: The expected chemical shifts are based on general ranges for aziridine-containing compounds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for **trans-2-Methyl-3-phenylaziridine** are associated with the N-H bond and the aromatic ring.

Table 4: Key IR Absorption Bands

Functional Group	Expected Vibrational Frequency (cm ⁻¹)
N-H Stretch	~3300
C-H Stretch (Aromatic)	3000 - 3100
C-H Stretch (Aliphatic)	2850 - 3000
C=C Stretch (Aromatic)	~1600

Note: These are approximate values and can be influenced by the molecular environment and sample preparation.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **trans-2-Methyl-3-phenylaziridine**, the molecular ion peak would be expected at an m/z corresponding to its molecular weight.

Table 5: Mass Spectrometry Data

Parameter	Value	Reference
Molecular Ion [M]+	m/z 133	[1][2]
Common Fragments	m/z 118 (loss of CH ₃), m/z 91 (tropylium ion), m/z 77 (phenyl group)	



Note: The fragmentation pattern can be confirmed through analysis of the full mass spectrum, potentially obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1][6]

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of **trans-2-Methyl-3-phenylaziridine**.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the purified **trans-2-Methyl-3-phenylaziridine** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already
 present in the solvent.
- Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

- Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
- For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
- Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
- Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak.



Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record a background spectrum of the empty ATR setup.
- Record the sample spectrum over a range of 4000-400 cm⁻¹.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (GC-MS)

Sample Preparation:

 Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Analysis:

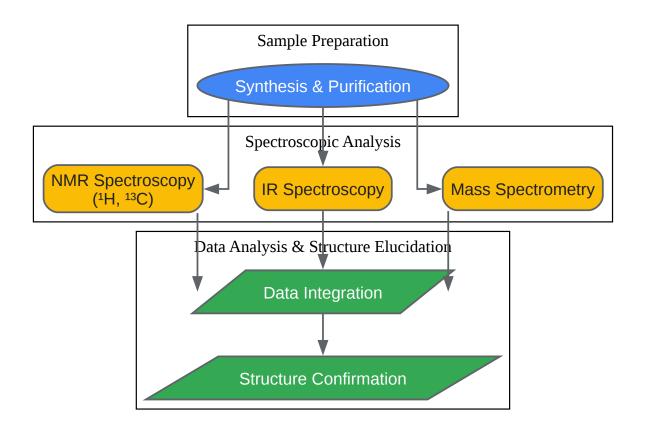
- Use a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms) coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
- Inject a small volume (e.g., 1 μ L) of the sample solution into the GC inlet, which is heated to ensure volatilization.
- The GC oven temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column stationary phase.



- As the compound elutes from the GC column, it enters the mass spectrometer.
- The molecules are ionized, typically using electron ionization (EI) at 70 eV.
- The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
- The mass spectrum is recorded, showing the relative abundance of different fragment ions.

Workflow and Data Integration

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **trans-2-Methyl-3-phenylaziridine**.



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Caption: Workflow for Spectroscopic Characterization.



This integrated approach, combining data from multiple spectroscopic techniques, is crucial for the unambiguous structural determination of **trans-2-Methyl-3-phenylaziridine** and is a fundamental process in chemical research and drug development.

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